DMCM: Convulsant and Anxiogenic Activity
Suritozole is functionally differentiated from the full benzodiazepine inverse agonist DMCM. While both modulate the GABAA receptor, Suritozole acts as a partial inverse agonist and lacks the convulsant and anxiogenic properties inherent to DMCM [1].
| Evidence Dimension | In vivo convulsant and anxiogenic activity |
|---|---|
| Target Compound Data | No convulsant or anxiogenic effects observed in behavioral studies |
| Comparator Or Baseline | DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate): full inverse agonist, known to be convulsant and anxiogenic |
| Quantified Difference | Qualitative difference: Suritozole lacks adverse effects characteristic of DMCM |
| Conditions | Behavioral studies in rodents |
Why This Matters
This functional selectivity allows Suritozole to be used in cognitive and depression models without the confounding influence of seizure induction or heightened anxiety, a critical advantage for experimental validity.
- [1] Miller JA, Dudley MW, Kehne JH, Sorensen SM, Kane JM. MDL 26,479: a potential cognition enhancer with benzodiazepine inverse agonist-like properties. Br J Pharmacol. 1992 Sep;107(1):78-86. View Source
